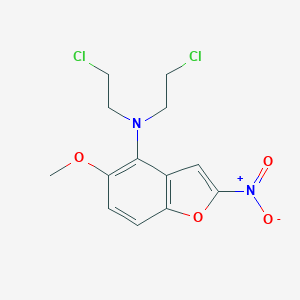
Me Fuc-gal-glcnac
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Me Fuc-gal-glcnac, also known as fucosylated glycans, are complex carbohydrates found on the surface of cells. They play a crucial role in many biological processes, including cell signaling, immune response, and development. In recent years, there has been a growing interest in studying Me Fuc-gal-glcnac due to their potential applications in biomedical research and therapy.
作用機序
Me Fuc-gal-glcnac works by binding to specific receptors on the surface of cells. This binding triggers a cascade of events that can lead to changes in cell behavior, such as cell proliferation, migration, and differentiation. The exact mechanism of action of Me Fuc-gal-glcnac is still being studied, but it is believed to involve the modulation of signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects
Me Fuc-gal-glcnac has many biochemical and physiological effects on cells. It can alter the structure and function of proteins, affect the activity of enzymes, and modulate the immune response. Me Fuc-gal-glcnac has also been shown to play a role in cell adhesion, migration, and invasion.
実験室実験の利点と制限
One of the advantages of studying Me Fuc-gal-glcnac is that it is a relatively simple molecule compared to other complex carbohydrates. This makes it easier to synthesize and study in the lab. However, Me Fuc-gal-glcnac is also highly heterogeneous, which can make it difficult to isolate and purify.
List of
将来の方向性
1. Development of new synthesis methods for Me Fuc-gal-glcnac
2. Identification of new receptors for Me Fuc-gal-glcnac
3. Investigation of the role of Me Fuc-gal-glcnac in infectious diseases
4. Development of Me Fuc-gal-glcnac-based therapies for cancer and other diseases
5. Study of the effects of Me Fuc-gal-glcnac on the microbiome
6. Investigation of the role of Me Fuc-gal-glcnac in stem cell differentiation
7. Development of Me Fuc-gal-glcnac-based biomaterials for tissue engineering
8. Study of the effects of Me Fuc-gal-glcnac on the immune response
9. Investigation of the role of Me Fuc-gal-glcnac in neurodegenerative diseases
10. Development of Me Fuc-gal-glcnac-based diagnostic tools for disease detection.
In conclusion, Me Fuc-gal-glcnac is a complex carbohydrate with many potential applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all areas of active investigation. Continued research in this field has the potential to lead to new insights into the role of Me Fuc-gal-glcnac in health and disease and to the development of new therapies and diagnostic tools.
合成法
Me Fuc-gal-glcnac can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the desired molecule. Enzymatic synthesis uses enzymes to catalyze the formation of Me Fuc-gal-glcnac, while chemoenzymatic synthesis combines both chemical and enzymatic methods.
科学的研究の応用
Me Fuc-gal-glcnac has many potential applications in scientific research. One of the most promising areas is cancer research, where Me Fuc-gal-glcnac has been shown to play a role in tumor growth and metastasis. Other areas of research include immunology, microbiology, and developmental biology.
特性
CAS番号 |
102271-18-1 |
|---|---|
製品名 |
Me Fuc-gal-glcnac |
分子式 |
C21H37NO15 |
分子量 |
543.5 g/mol |
IUPAC名 |
N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C21H37NO15/c1-6-11(26)14(29)16(31)20(33-6)37-18-15(30)12(27)8(4-23)35-21(18)36-17-10(22-7(2)25)19(32-3)34-9(5-24)13(17)28/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6-,8+,9+,10+,11+,12-,13+,14+,15-,16-,17+,18+,19+,20-,21-/m0/s1 |
InChIキー |
WXRMXXGTANSIIT-WTTZGDCASA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)OC)NC(=O)C)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC)NC(=O)C)CO)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC)NC(=O)C)CO)O)O)O)O)O |
同義語 |
Me Fuc-Gal-GlcNac methyl O-fucopyranosyl-(1-2)-O-galactopyranosyl-(1-3)-2-acetamido-2-deoxyglucopyranoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




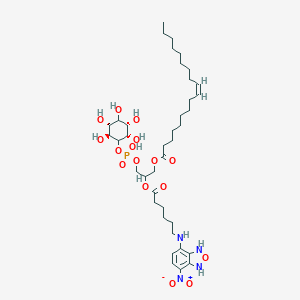
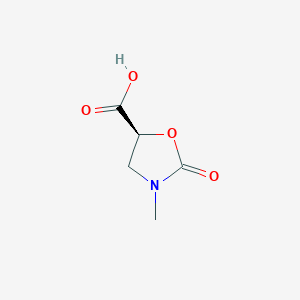


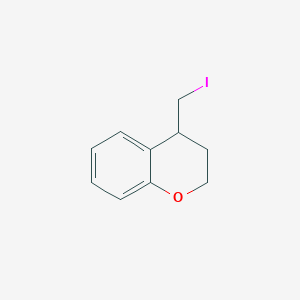
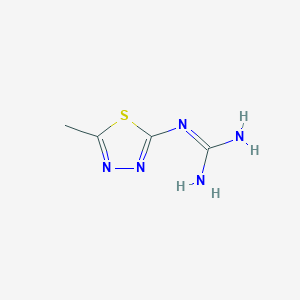
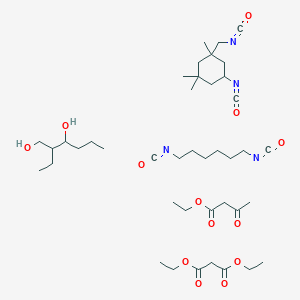
![[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid](/img/structure/B33580.png)


![Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]](/img/structure/B33587.png)
![9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B33588.png)
